2-Keto-3-deoxygluconate

Enzyme Kinetics Substrate Specificity Metabolic Engineering

Sourcing authentic 2-Keto-3-deoxygluconate (KDG) is critical for reproducible Entner-Doudoroff pathway research. Unlike its phosphorylated analog KDPG, KDG is the specific substrate for non-phosphorylative ED enzymes and the verified inducer of the kdg regulon. Substitution with close analogs leads to inactive enzymes and misleading analytical data. Our high-purity (≥95%) KDG ensures accurate kinetic measurements, reliable pectin/alginate catabolism studies, and valid gene regulation assays. Do not risk your workflow with unvalidated substitutes.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 17510-99-5
Cat. No. B102576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto-3-deoxygluconate
CAS17510-99-5
Synonyms2-keto-3-deoxygluconate
3-deoxy-2-oxo-D-gluconate
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)C(=O)O
InChIInChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1
InChIKeyWPAMZTWLKIDIOP-NQXXGFSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto-3-deoxygluconate (KDG; CAS 17510-99-5): A Non-Phosphorylated Entner-Doudoroff Intermediate for Metabolic Engineering and Enzyme Assays


2-Keto-3-deoxygluconate (KDG) is a key non-phosphorylated metabolic intermediate in the semi-phosphorylative Entner-Doudoroff (ED) pathway and pectinolytic pathways of diverse bacteria and archaea [1]. Its role as a substrate for specific aldolases, kinases, and oxidoreductases, coupled with its use as an inducer in regulatory studies, establishes its unique biochemical niche [2]. Unlike its phosphorylated analog (KDPG), KDG participates in non-phosphorylated metabolic routes, making it essential for studying specific archaeal pathways and for biotechnological applications where phosphorylation steps are avoided [3].

Procurement Risk: Why Generic 'Keto-Deoxy Sugar Acids' Cannot Substitute for Authentic 2-Keto-3-deoxygluconate


Scientific and industrial workflows relying on 2-Keto-3-deoxygluconate (KDG) face significant risk from substitution with close structural analogs. The presence or absence of a phosphate group at the C6 position fundamentally alters enzyme specificity; KDG-specific aldolases exhibit no activity with phosphorylated substrates like KDPG [1]. Similarly, the specific stereochemistry and functional groups of KDG are critical for its role as an inducer of the kdg regulon, where even minor modifications like C1 esterification or the presence of a C3 hydroxyl group ablate inducing activity [2]. Furthermore, analytical methods for pectin and alginate degradation studies are specifically optimized to resolve KDG from its close analogues DKI and DKII, meaning that the use of an incorrect compound would yield misleading or unusable data [3]. Thus, procurement of the authentic, validated compound is non-negotiable for ensuring reproducible and interpretable results.

Quantitative Differentiation of 2-Keto-3-deoxygluconate (17510-99-5) from Key Analogs and Across Biological Systems


Kinase Substrate Affinity: KDG Exhibits ~2.2x Lower Km than 2-Keto-D-gluconate (KG) for KGUK

In a direct head-to-head comparison using purified 2-ketogluconate kinase (KGUK) from Cupriavidus necator, 2-Keto-3-deoxygluconate (KDG) demonstrated a higher apparent affinity than its non-deoxy analog, 2-keto-D-gluconate (KG). [1]

Enzyme Kinetics Substrate Specificity Metabolic Engineering

Aldolase Substrate Specificity: Structural Basis for KDG vs. KDPG Discrimination

The non-phosphorylated nature of 2-Keto-3-deoxygluconate (KDG) is a critical determinant of enzyme specificity. Crystallographic and biochemical studies on archaeal aldolases reveal a clear structural basis for this discrimination. KDG-aldolase from Picrophilus torridus is highly specific for KDG, whereas the KD(P)G-aldolase from Sulfolobus solfataricus is promiscuous, cleaving both KDG and its phosphorylated analog KDPG. [1]

Enzyme Specificity Structural Biology Archaeal Metabolism

Transport System Affinity: KDG Uptake in E. coli vs. Erwinia chrysanthemi

The affinity of KDG transport systems varies significantly across bacterial species, which is crucial for designing cross-species metabolic models or assays. The Km for KDG uptake in Escherichia coli K12 is approximately half that observed in Erwinia chrysanthemi. [1] [2]

Membrane Transport Bacterial Physiology Comparative Kinetics

Analytical Resolution: HPLC Method Optimized to Distinguish KDG from Its Close Analogues DKI and DKII

In complex biological samples from pectin or alginate degradation, 2-Keto-3-deoxygluconate (KDG) must be accurately quantified in the presence of its close structural analogs. A validated HPLC method has been specifically developed and optimized to resolve KDG from 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII). [1]

Analytical Chemistry Metabolomics Bioprocess Monitoring

Oxidoreductase Kinetics: KDG Oxidation Shows 23x Higher Km than DKII Reduction

The 2-keto-3-deoxygluconate oxidoreductase from Erwinia chrysanthemi catalyzes the reversible interconversion of KDG and 2,5-diketo-3-deoxygluconate (DKII). Kinetic analysis reveals a significant difference in substrate affinity between the forward and reverse reactions. [1]

Enzyme Kinetics Oxidoreductase Pectin Degradation

High-Impact Research and Industrial Applications for 2-Keto-3-deoxygluconate (17510-99-5)


Kinetic Characterization of Non-Phosphorylative Entner-Doudoroff (ED) Pathway Enzymes

Authentic 2-Keto-3-deoxygluconate is the indispensable substrate for accurately determining the kinetic parameters (Km, kcat) of key enzymes like KDG aldolase and KDG kinase from archaea and bacteria. Data from Section 3.1 and 3.2 confirm that phosphorylated analogs (KDPG) and similar ketoacids (KG) are either not substrates or exhibit significantly different affinities. Procuring pure KDG is therefore essential for researchers characterizing the non-phosphorylative ED pathway [1][2].

Accurate Quantification of KDG in Pectin and Alginate Degradation Studies

For scientists monitoring the breakdown of pectin or alginate for biofuel production or high-value chemical generation, the use of an authentic KDG standard is mandatory. As demonstrated in Section 3.4, validated analytical methods have been specifically optimized to resolve KDG from its close structural analogues, DKI and DKII. Without the correct standard, accurate quantification of this major catabolite is impossible, jeopardizing the validity of metabolic flux analyses and bioprocess optimization [3].

Induction Studies of the kdg Regulon in Phytopathogenic Bacteria

In research on bacterial pathogenesis and pectin degradation, 2-Keto-3-deoxygluconate is the verified intracellular inducer of the kdg regulon. As established in Section 2 and Section 3.5, the specific structural features of KDG are required for this function. Any substitution, such as using a phosphorylated analog or a compound with modifications at C1 or C3, will fail to induce the relevant genes. Therefore, procurement of genuine KDG is a prerequisite for reproducible regulatory studies in organisms like Erwinia chrysanthemi [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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